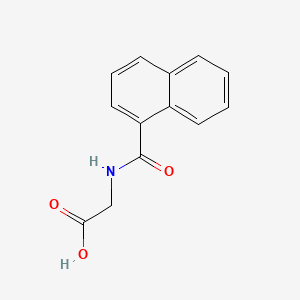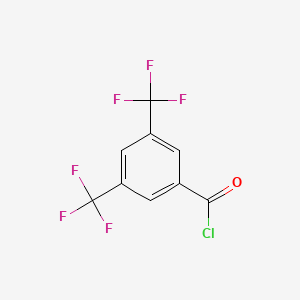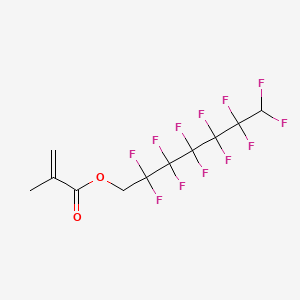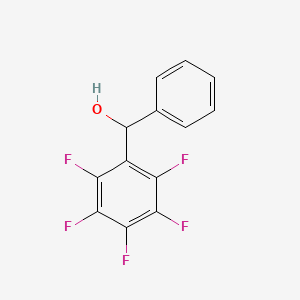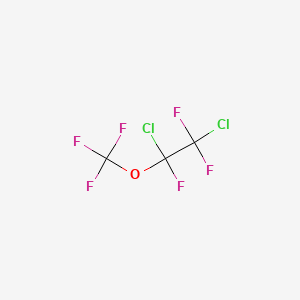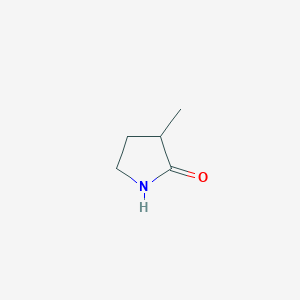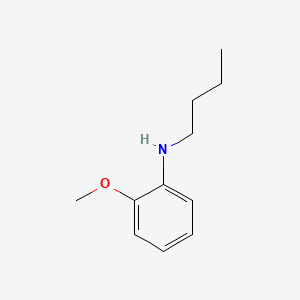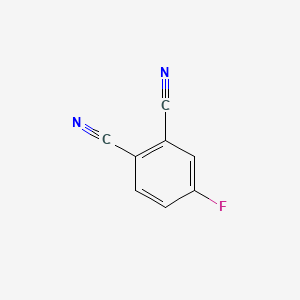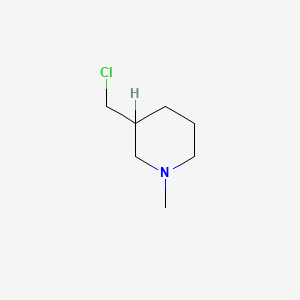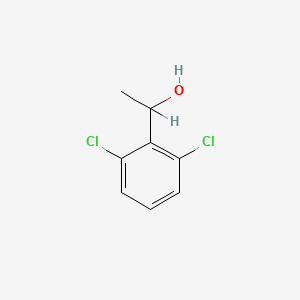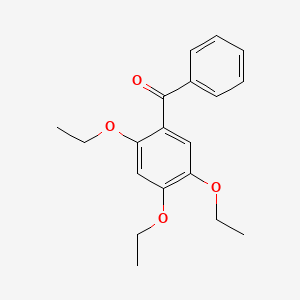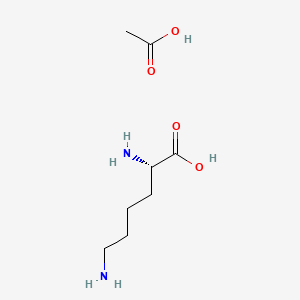
Succinaldehyde sodium bisulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Succinaldehyde sodium bisulfite can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with sulfuric acid to form 1,4-butanedisulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the product .
化学反应分析
Succinaldehyde sodium bisulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Succinaldehyde sodium bisulfite has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent and pH regulator in various chemical processes.
Biology: The compound has been effective in alleviating acute toxicity of the herbicide paraquat dichloride in mice and in suppressing the formation of lipid peroxide in the lungs.
Medicine: It is used as a heterobifunctional crosslinker in medical research, facilitating the study of molecular interactions and pathways.
Industry: The compound is used in the production of detergents, cleaning agents, and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Succinaldehyde sodium bisulfite involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets, leading to changes in the chemical environment and facilitating specific reactions . In biological systems, the compound can modulate oxidative stress and lipid peroxidation pathways, providing protective effects against toxic agents .
相似化合物的比较
Succinaldehyde sodium bisulfite can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid disodium salt: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
Sodium benzene-1,3-disulfonate: Contains aromatic rings, which provide different chemical properties and uses.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another aromatic compound with distinct reactivity due to the presence of hydroxyl groups on the benzene ring.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and acidic properties, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
5450-96-4 |
|---|---|
分子式 |
C4H10NaO8S2 |
分子量 |
273.2 g/mol |
IUPAC 名称 |
disodium;1,4-dihydroxybutane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O8S2.Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12); |
InChI 键 |
YVBNQRPDCBFKGY-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CC(O)S(=O)(=O)O)C(O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5450-96-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


